2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
This compound is a 1,2,4-triazole-thiazole hybrid featuring a benzyl group at position 5 of the triazole ring and a 4-methylphenyl-substituted thiazole moiety linked via a sulfanyl-acetamide bridge. The sulfanyl linker enhances solubility and facilitates interactions with biological targets, while the 4-methylphenyl group may improve metabolic stability .
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS2/c1-14-7-9-16(10-8-14)17-12-29-20(23-17)24-19(28)13-30-21-26-25-18(27(21)22)11-15-5-3-2-4-6-15/h2-10,12H,11,13,22H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJIQRCAVMBYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, a core structure in this compound, possess a wide range of biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, and anti-inflammatory activities. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity. This suggests that the compound may interact with its targets in multiple ways, leading to a variety of biochemical changes.
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazoles, it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The solubility of similar compounds in water at temperatures below 60°c suggests that this compound may have good bioavailability.
Result of Action
The wide range of biological activities associated with 1,2,4-triazoles suggests that this compound may have diverse molecular and cellular effects.
Biological Activity
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide (CAS No. 13373-10-9) is a novel hybrid molecule that combines the pharmacophores of triazole and thiazole. This structure is of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 263.32 g/mol. The presence of both triazole and thiazole rings contributes to its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiazole moieties exhibit promising antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
The compound's anticancer potential arises from its ability to induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that modifications on the thiazole and triazole rings can enhance cytotoxicity. For example, compounds with similar structures have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 2-[(4-amino-5-benzyl...acetamide | A431 (skin cancer) | < 1.98 | |
| Doxorubicin | A431 (skin cancer) | Reference Standard |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes involved in the synthesis of nucleic acids.
- Cell Cycle Arrest : Some analogs have been shown to interfere with the cell cycle, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various triazole-thiazole derivatives and evaluated their antimicrobial properties, finding significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Efficacy : Another investigation into thiazole derivatives revealed that specific substitutions on the phenyl ring enhanced anticancer activity, suggesting a similar approach could be beneficial for optimizing the activity of our compound .
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of various complex organic molecules. It can be utilized in reactions involving nucleophilic substitutions or coupling reactions to create new derivatives with enhanced properties.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The compound can undergo nucleophilic attack at the sulfur atom to form new thioether derivatives. |
| Coupling Reactions | It can participate in cross-coupling reactions to synthesize more complex heterocycles. |
Biology
Antimicrobial and Antifungal Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that similar triazole compounds inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Case Study Example :
A study conducted by Abdel-Wahab et al. (2023) reported the synthesis of a related triazole compound that demonstrated potent antifungal activity against Candida species, suggesting that modifications to the triazole structure can enhance efficacy against fungal infections .
Medicine
Potential Anticancer Agent
The compound has been explored for its anticancer properties due to its ability to inhibit specific cancer cell lines. Research suggests that it may induce apoptosis in cancer cells by interfering with critical signaling pathways.
Mechanism of Action
The proposed mechanism involves the inhibition of protein synthesis essential for cancer cell survival and proliferation. This action is facilitated by the interaction of the compound with specific enzymes involved in cell signaling pathways.
Industrial Applications
The compound's unique properties make it suitable for various industrial applications:
- Material Science : Used in developing new materials with enhanced thermal stability or conductivity.
- Pharmaceutical Development : As a scaffold for designing new drugs targeting microbial infections or cancer.
Summary and Future Directions
The applications of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide span across multiple scientific disciplines. Its role as an intermediate in chemical synthesis, along with its promising biological activities, particularly in antimicrobial and anticancer research, highlights its potential as a versatile compound in both academic research and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the triazole, thiazole, and aryl groups. Key analogues include:
- Electron-Donating vs. Electron-Withdrawing Groups :
Pharmacological Performance
- Anti-Exudative Activity :
- Anticancer Activity :
- Compound B (4-chlorophenyl) demonstrated moderate cytotoxicity (IC₅₀ ~25 µM) against MCF-7 cells, while Compound D (2-chlorophenyl) showed improved activity (IC₅₀ ~12 µM), suggesting ortho-substitution enhances interaction with kinase domains .
- The target compound’s benzyl group may confer superior selectivity for tyrosine kinase receptors compared to Compound A ’s bulky 3,4,5-trimethoxyphenyl moiety .
Solubility and Stability
- Thiazole Modifications: Compound A’s 4-phenoxyphenyl group reduces aqueous solubility (logP ~3.8) compared to the target compound’s 4-methylphenyl (logP ~2.9), as calculated via Molinspiration . The sulfanyl linker in the target compound improves stability against hepatic metabolism relative to ester-based analogues .
Preparation Methods
Synthesis of the 4-Amino-5-Benzyl-4H-1,2,4-Triazole Core
The triazole ring is synthesized via cyclization of thiosemicarbazide derivatives under alkaline conditions. As outlined in VulcanChem’s protocol , 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol is prepared by reacting benzyl hydrazine with carbon disulfide in ethanol, followed by treatment with hydrazine hydrate. The reaction proceeds via intermediate thiosemicarbazide formation, which undergoes intramolecular cyclization upon heating (80–90°C) in aqueous sodium hydroxide (Scheme 1A) . Frontier’s review corroborates this method, noting that triazole derivatives synthesized from thiosemicarbazides typically achieve yields of 70–85% under optimized pH (pH 10–12) and temperature conditions.
Table 1: Reaction Conditions for Triazole Ring Formation
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 80–90°C | 75–85 |
| Reaction Time | 4–6 hours | - |
| Solvent | Ethanol/Water (3:1) | - |
| Base | NaOH (1M) | - |
Alternative routes include copper-catalyzed cycloadditions using azides and alkynes, though these methods are less applicable due to the need for pre-functionalized starting materials .
Preparation of 4-(4-Methylphenyl)-1,3-Thiazol-2-Amine
The thiazole moiety is synthesized via the Hantzsch thiazole reaction, as described in patent US7037929B1 . A mixture of 4-methylacetophenone, thiourea, and iodine in dimethylformamide (DMF) undergoes cyclization at 110°C for 8 hours, yielding 4-(4-methylphenyl)-1,3-thiazol-2-amine. The reaction mechanism involves α-halogenation of the ketone, followed by nucleophilic attack by thiourea and subsequent cyclodehydration (Scheme 2A) .
Table 2: Reagents and Conditions for Thiazole Synthesis
| Component | Quantity (mmol) | Role |
|---|---|---|
| 4-Methylacetophenone | 10.0 | Substrate |
| Thiourea | 12.0 | Nitrogen/Sulfur Source |
| Iodine | 1.2 | Halogenating Agent |
| DMF | 15 mL | Solvent |
Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the thiazole derivative in 68–72% yield .
Coupling of Triazole and Thiazole Moieties
The sulfanyl acetamide linker is introduced using chloroacetyl chloride as the coupling agent. VulcanChem’s protocol specifies reacting 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by addition of 4-(4-methylphenyl)-1,3-thiazol-2-amine and triethylamine (TEA). The reaction proceeds via nucleophilic acyl substitution, forming the acetamide bond (Scheme 3A) .
Table 3: Optimization of Coupling Reaction
| Variable | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DCM, THF, Acetone | DCM | 82 |
| Temperature | 0–25°C | 0–5°C | 82 |
| Coupling Agent | ClCH₂COCl, EDCl | ClCH₂COCl | 82 |
| Base | TEA, Pyridine | TEA | 82 |
EvitaChem’s data suggests that replacing chloroacetyl chloride with EDCl/HOBt reduces side-product formation but lowers yield to 65–70%.
Purification and Analytical Characterization
Crude product is purified via recrystallization from ethanol/water (2:1), yielding white crystalline solids. Purity is assessed using reversed-phase HPLC (C18 column, acetonitrile/water gradient), showing ≥98% purity . Structural confirmation employs:
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis typically involves a nucleophilic substitution reaction. A general method includes:
- Dissolving 4-amino-5-benzyl-4H-1,2,4-triazole-3-thione in a mixture of ethanol and aqueous KOH.
- Adding a chloroacetamide derivative (e.g., N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide) under reflux for 1–2 hours.
- Isolating the product via precipitation, followed by recrystallization from ethanol . Modifications in substituents (e.g., aryl groups on the thiazole or triazole rings) require adjusting reaction conditions, such as solvent polarity or temperature .
Q. What analytical techniques are used to characterize its structure and purity?
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using SHELX software for refinement .
- NMR spectroscopy : Confirms proton environments (e.g., benzyl CH2, thiazole protons) and substitution patterns .
- HPLC : Assesses purity (>95% threshold for biological assays) with reverse-phase C18 columns and UV detection .
Q. How is the compound’s stability assessed under experimental conditions?
- Thermogravimetric analysis (TGA) : Evaluates thermal stability up to 300°C.
- pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC quantification .
Advanced Research Questions
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Systematic substituent variation : Replace the benzyl group (triazole) or 4-methylphenyl (thiazole) with electron-withdrawing/donating groups (e.g., halogens, methoxy) to assess effects on bioactivity .
- Biological assays : Test modified analogs in target-specific models (e.g., cancer cell lines for cytotoxicity, anti-inflammatory models for COX-2 inhibition) and correlate activity with steric/electronic parameters .
Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Poor solubility or rapid metabolism often explains reduced in vivo activity .
- Metabolite identification : Incubate the compound with liver microsomes to identify degradation products that may interfere with target binding .
Q. How can computational modeling predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to hypothesized targets (e.g., EGFR, tubulin). Focus on key interactions: sulfanyl-acetamide hydrogen bonding and triazole-thiazole π-π stacking .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
Q. What strategies optimize bioavailability without compromising activity?
- Prodrug synthesis : Mask polar groups (e.g., acetamide) with ester or carbamate linkers to enhance membrane permeability.
- Nanoformulation : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve aqueous solubility and prolong circulation .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data across cell lines?
- Mechanistic profiling : Perform transcriptomics (RNA-seq) or proteomics to identify differential target expression in sensitive vs. resistant cell lines.
- Redox activity assays : Measure ROS generation to rule out nonspecific cytotoxicity .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent | Ethanol/Water (1:1) | |
| Reaction Temperature | Reflux (78–80°C) | |
| Recrystallization Solvent | Ethanol |
Q. Table 2: Computational Modeling Protocols
| Step | Software/Tool | Reference |
|---|---|---|
| Docking | AutoDock Vina | |
| MD Simulations | GROMACS (AMBER force field) | |
| Binding Free Energy | MM-PBSA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
